2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine
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Overview
Description
2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine is a chemical compound characterized by a pyridine ring substituted with a nitro group at the 5-position and a 4-chlorobenzenesulfonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine typically involves the nitration of pyridine derivatives followed by sulfonylation. One common method is the nitration of 2-[(4-chlorobenzene)sulfonyl]pyridine using nitric acid under controlled conditions to introduce the nitro group at the 5-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like tin chloride or iron powder in acidic conditions can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, with reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Amines resulting from the reduction of the nitro group.
Substitution Products: Substituted pyridines with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Chemistry: In chemistry, 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile precursor for drug synthesis.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.
Mechanism of Action
The mechanism by which 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-[(4-Methoxybenzene)sulfonyl]-5-nitropyridine
2-[(4-Nitrobenzene)sulfonyl]-5-nitropyridine
2-[(4-Chlorobenzene)sulfonyl]-3-nitropyridine
Uniqueness: 2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both the nitro and sulfonyl groups on the pyridine ring provides unique chemical properties compared to similar compounds.
Biological Activity
2-[(4-Chlorobenzene)sulfonyl]-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological effects, including antibacterial, anticancer, and enzyme inhibition properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound features a nitropyridine core substituted with a sulfonyl group attached to a chlorobenzene moiety. This structural arrangement is believed to enhance its biological activity through various mechanisms of action.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In a study evaluating the antibacterial effects of related compounds, it was found that derivatives with similar structures demonstrated moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to 12.5 μg/mL, indicating effective antibacterial potential .
Compound | Bacterial Strains Tested | MIC (μg/mL) |
---|---|---|
This compound | Bacillus subtilis, E. coli, P. aeruginosa | 6.25 - 12.5 |
Related Compounds | Salmonella typhi, Bacillus subtilis | Moderate to Strong |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that pyridine derivatives, including those with sulfonyl groups, can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the disruption of cellular pathways critical for cancer cell survival.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease. This is particularly relevant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections . The binding affinity of these compounds to bovine serum albumin (BSA) further supports their potential as effective therapeutic agents.
Case Studies
- Antibacterial Screening : In a comprehensive screening of sulfonamide derivatives, several compounds, including those structurally related to this compound, were tested against a panel of bacterial strains. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .
- Anticancer Evaluation : A study focusing on the anticancer effects of nitropyridine derivatives showed that these compounds could effectively inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted the effectiveness of similar sulfonamide compounds in inhibiting AChE and urease, suggesting a promising avenue for drug development targeting neurodegenerative diseases and infections .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O4S/c12-8-1-4-10(5-2-8)19(17,18)11-6-3-9(7-13-11)14(15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBJPDVVJGLJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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